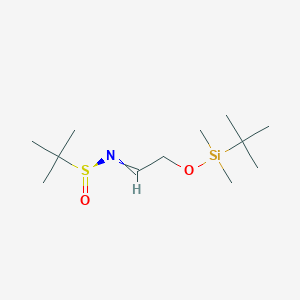
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications. It is often studied for its potential use in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine-3-carboxylic acid and 2-aminopyridine.
Formation of Intermediate: The carboxylic acid group of 6-bromopyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2-aminopyridine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium catalysts).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives, potentially introducing new functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of specific functional groups.
Aplicaciones Científicas De Investigación
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Used as a probe in biological assays to study enzyme activity or protein interactions.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Material Science: In material science, its electronic properties are exploited to enhance the performance of organic semiconductors or LEDs.
Biological Research: In biological assays, it may interact with specific proteins or enzymes, allowing researchers to study their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Chloropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a chlorine atom instead of bromine.
4-(6-Fluoropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a fluorine atom instead of bromine.
4-(6-Methylpyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological research.
Propiedades
Fórmula molecular |
C13H8BrN3O |
|---|---|
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
4-(6-bromopyridin-3-yl)-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H8BrN3O/c14-12-5-4-9(7-16-12)11-8-18-13(17-11)10-3-1-2-6-15-10/h1-8H |
Clave InChI |
CXRRCCYVOOONCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=CO2)C3=CN=C(C=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate](/img/structure/B8806949.png)






![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)
![Propanedinitrile, [(chlorophenyl)hydrazono]-](/img/structure/B8807032.png)

![6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B8807040.png)

![6-Iodo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8807052.png)
